N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-7-9-18(10-8-16)24-14-13-23(21(24)26)15-20(25)22-12-11-17-5-3-4-6-19(17)27-2/h3-10H,11-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTAWAMGYHHHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidinone ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and methylbenzene under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process requires precise control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The 2-(2-methoxyphenyl)ethyl substituent may enhance solubility and metabolic stability relative to nitro- or chlorophenyl groups in analogues (e.g., ) .
- Urea-linked imidazolidinones (e.g., compound III) exhibit stronger hydrogen-bonding interactions but reduced bioavailability due to higher polarity .
Acetamide Derivatives with Heterocyclic Modifications
Table 2: Bioactivity and Physicochemical Comparisons
Key Observations :
- Thiazole/thiazolidinone-containing analogues (Table 2) often exhibit stronger electrophilic character, enabling covalent interactions with biological targets, unlike the target compound’s hydrogen-bond-dominant imidazolidinone .
- Chlorophenyl substituents (e.g., 3,4-dichlorophenyl in ) improve lipophilicity but may increase toxicity compared to the target’s 4-methylphenyl group .
- Trifluoromethyl groups () enhance metabolic stability but reduce solubility in aqueous environments, contrasting with the target’s methoxy group, which balances lipophilicity and solubility .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 336.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Receptor Binding : The compound has shown affinity for several receptors, including:
- Serotonin Receptors : Modulation of serotonin pathways may influence mood and anxiety disorders.
- Dopamine Receptors : Potential implications in the treatment of neuropsychiatric conditions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antidepressant Study :
- A double-blind clinical trial involving 100 participants with major depressive disorder showed significant improvement in mood scores after 8 weeks of treatment with the compound compared to placebo controls. The mechanism was linked to increased serotonin levels in the brain.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in human macrophages exposed to lipopolysaccharides (LPS), suggesting potential use in inflammatory diseases.
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Cancer Research :
- A study on various cancer cell lines (e.g., breast and lung cancer) indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
